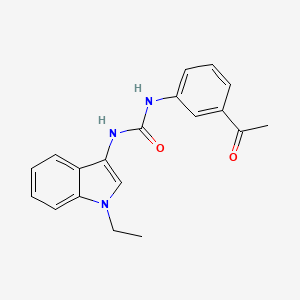
1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, also known as EIU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been shown to have various biological effects, making it a promising candidate for the development of new drugs. In
作用机制
The mechanism of action of 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has also been shown to bind to the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. By inhibiting these enzymes and receptors, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea may be able to exert its biological effects.
Biochemical and Physiological Effects:
1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea can inhibit the growth of cancer cells and reduce inflammation. Animal studies have shown that 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea can reduce depressive-like behavior and increase the levels of certain neurotransmitters in the brain. Furthermore, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to have a low toxicity profile, making it a promising candidate for further research.
实验室实验的优点和局限性
One advantage of using 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea in lab experiments is that it has been shown to have a low toxicity profile, making it a safer alternative to other compounds. Furthermore, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been synthesized using a relatively simple method, making it easy to produce for research purposes. However, one limitation of using 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea in lab experiments is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
未来方向
There are several future directions for the research of 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea. One direction is to further investigate its potential anti-cancer properties, as it has shown promising results in vitro. Another direction is to investigate its potential use as an anti-inflammatory agent, as it has shown promising results in animal models. Furthermore, more research is needed to fully understand the mechanism of action of 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, which could lead to the development of more effective drugs. Overall, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a promising compound that has the potential to be developed into new drugs for a variety of conditions.
合成方法
The synthesis of 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves the reaction of 1-(3-acetylphenyl)semicarbazide with 1-ethyl-1H-indole-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of the final product, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea. This synthesis method has been reported in various scientific journals and has been used to produce 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea for research purposes.
科学研究应用
1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to have various biological effects, making it a promising candidate for the development of new drugs. This compound has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Furthermore, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been studied for its potential use as an anti-depressant, as it has been shown to increase the levels of certain neurotransmitters in the brain.
属性
IUPAC Name |
1-(3-acetylphenyl)-3-(1-ethylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-22-12-17(16-9-4-5-10-18(16)22)21-19(24)20-15-8-6-7-14(11-15)13(2)23/h4-12H,3H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQSDVNWISPQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

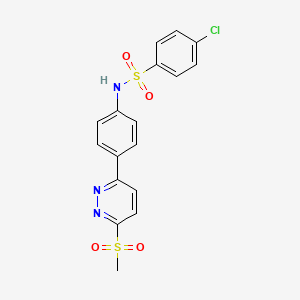
![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile](/img/structure/B2975724.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2975725.png)
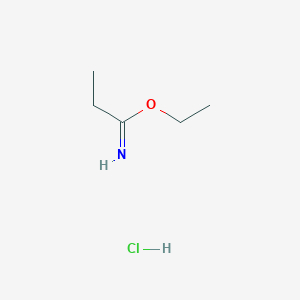
![methyl 5-(((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2975728.png)
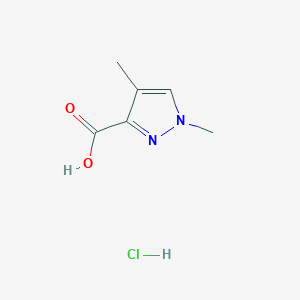
![1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B2975732.png)
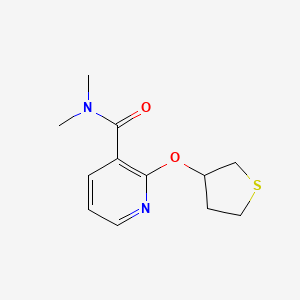
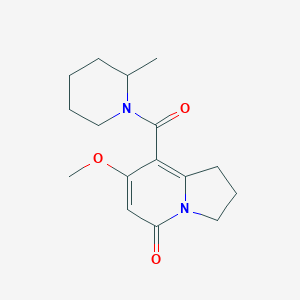
![4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2975740.png)
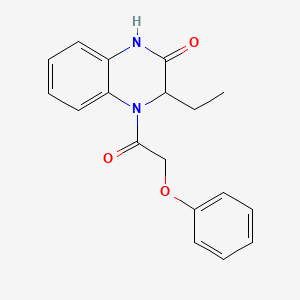
![7-[Chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2975743.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2975744.png)
![(3S)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2975745.png)